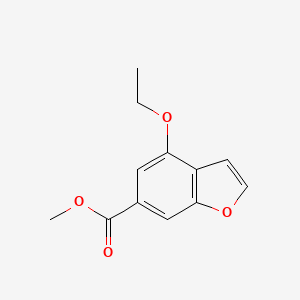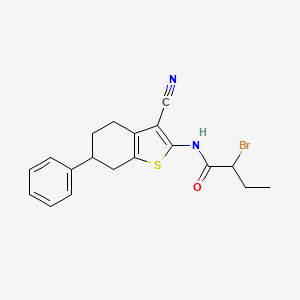
4-metil-1H-indol-7-carbonitrilo
Descripción general
Descripción
4-methyl-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 4-methyl-1H-indole-7-carbonitrile features a nitrile group at the 7th position and a methyl group at the 4th position of the indole ring, which can influence its chemical reactivity and biological properties.
Aplicaciones Científicas De Investigación
4-methyl-1H-indole-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: Indole derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents. The unique structure of 4-methyl-1H-indole-7-carbonitrile makes it a valuable scaffold for drug development.
Biological Studies: The compound can be used to study biological pathways and molecular interactions, particularly those involving indole-based structures.
Industrial Applications: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its structure.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to inhibit the activity of certain enzymes, potentially affecting the pathways these enzymes are involved in .
Result of Action
The molecular and cellular effects of indole derivatives can vary depending on their specific targets and mode of action. Some derivatives have been found to have antiviral activity, for example, inhibiting the replication of certain viruses .
Análisis Bioquímico
Biochemical Properties
4-Methyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-methyl-1H-indole-7-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action.
Cellular Effects
The effects of 4-methyl-1H-indole-7-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, 4-methyl-1H-indole-7-carbonitrile may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4-methyl-1H-indole-7-carbonitrile exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, 4-methyl-1H-indole-7-carbonitrile may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-methyl-1H-indole-7-carbonitrile in laboratory settings are essential factors to consider when studying its effects over time. This compound’s stability can influence its long-term effects on cellular function, both in vitro and in vivo. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may impact their biological activity . Understanding the temporal effects of 4-methyl-1H-indole-7-carbonitrile is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 4-methyl-1H-indole-7-carbonitrile vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Additionally, threshold effects may be observed, where a specific dosage is required to achieve a significant biological response.
Metabolic Pathways
4-Methyl-1H-indole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s biological activity and its potential therapeutic applications. Understanding the metabolism of 4-methyl-1H-indole-7-carbonitrile is crucial for predicting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-methyl-1H-indole-7-carbonitrile within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 4-methyl-1H-indole-7-carbonitrile in specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of 4-methyl-1H-indole-7-carbonitrile can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-methyl-1H-indole-7-carbonitrile within cells can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indole-7-carbonitrile can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of starting materials and reaction pathways can also be tailored to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Cycloaddition Reactions: Indole derivatives can participate in cycloaddition reactions, forming complex polycyclic structures.
Protonation: Strong acids can protonate the indole ring, typically at the C3 position.
Common Reagents and Conditions
Common reagents used in reactions involving 4-methyl-1H-indole-7-carbonitrile include strong acids (e.g., hydrochloric acid), bases, and various electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice can significantly impact the outcome of these reactions .
Major Products
The major products formed from reactions involving 4-methyl-1H-indole-7-carbonitrile depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various substituted indole derivatives, while cycloaddition reactions can produce complex polycyclic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
4-methyl-1H-indole-2-carbonitrile: Another indole derivative with a nitrile group at a different position.
1H-indole-3-carbaldehyde: An indole derivative with an aldehyde group at the 3rd position.
Uniqueness
4-methyl-1H-indole-7-carbonitrile is unique due to the specific positioning of its methyl and nitrile groups, which can influence its chemical reactivity and biological properties. This distinct structure makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
4-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8(6-11)10-9(7)4-5-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKMGFOBYWHPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298948 | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-28-8 | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


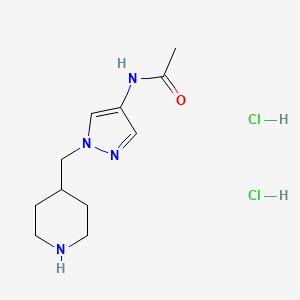
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)
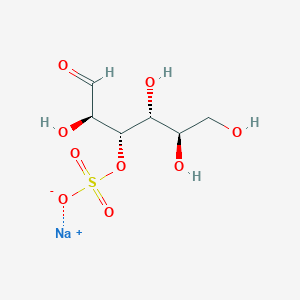
![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)
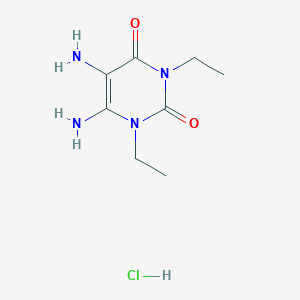
![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)
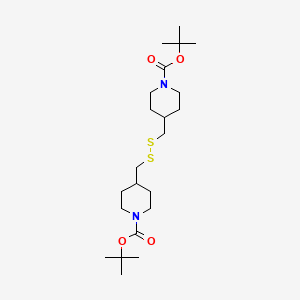
![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
